6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine
Description
6-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core substituted with a bromine atom at position 6 and a diethoxymethyl group at position 2. The diethoxymethyl group introduces steric bulk and electron-donating properties, which may modulate solubility, metabolic stability, and binding interactions compared to other substituents.
Properties
IUPAC Name |
6-bromo-2-(diethoxymethyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-3-16-11(17-4-2)10-14-8-5-7(12)6-13-9(8)15-10/h5-6,11H,3-4H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAQXNSLLVPOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC2=C(N1)C=C(C=N2)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1498444-97-5 | |
| Record name | 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and bromoacetaldehyde diethyl acetal.
Formation of Imidazo[4,5-b]pyridine Core: The initial step involves the cyclization of 2-aminopyridine with bromoacetaldehyde diethyl acetal under acidic conditions to form the imidazo[4,5-b]pyridine core.
Bromination: The imidazo[4,5-b]pyridine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to introduce the bromine atom at the desired position.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-imidazo[4,5-b]pyridine derivative, while a Suzuki-Miyaura coupling would produce an aryl-imidazo[4,5-b]pyridine derivative.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHBrNO
- Molecular Weight : 300.15 g/mol
- CAS Number : 1556612-40-8
The compound features a bromine atom and diethoxymethyl groups, which contribute to its unique reactivity and biological properties. The presence of the imidazo[4,5-b]pyridine core structure is significant for its interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit promising anticancer properties. For example, a series of bromopyrimidine analogs were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) cells. Among these compounds, several displayed significant activity compared to standard chemotherapeutics like Dasatinib .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. A study reported that several synthesized derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains .
Other Therapeutic Uses
In addition to its anticancer and antimicrobial properties, imidazo[4,5-b]pyridine derivatives have shown potential in other therapeutic areas:
- Antiviral Activity : Some derivatives have been noted for their ability to inhibit viral replication.
- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- CNS Activity : Certain derivatives have been explored for their effects on central nervous system disorders due to their ability to cross the blood-brain barrier .
Case Study 1: Anticancer Evaluation
In a study conducted by Suresh Kumar et al., a series of bromopyrimidine derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The results indicated that specific compounds exhibited IC50 values significantly lower than those of established treatments, suggesting their potential as lead compounds for further development in cancer therapy .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of synthesized imidazo[4,5-b]pyridine derivatives demonstrated that certain compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating their potential as new antimicrobial agents in pharmaceutical applications .
Mechanism of Action
The mechanism by which 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethoxymethyl group can enhance the compound’s solubility and bioavailability, while the bromine atom can facilitate binding to target sites through halogen bonding or other interactions.
Comparison with Similar Compounds
Substituent Effects at Position 2
The substituent at position 2 significantly influences physicochemical and biological properties. Key comparisons include:
Key Observations :
- Diethoxymethyl vs.
- Electron-Donating vs. Withdrawing : Unlike electron-withdrawing groups (e.g., trifluoromethyl), diethoxymethyl’s electron-donating nature could reduce binding affinity to targets requiring charge interactions (e.g., enzyme active sites) but improve metabolic stability .
Structural and Crystallographic Insights
- Crystal Packing: Analogues like 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine exhibit π-π stacking (3.5–4.0 Å distances) and C–H···N/O hydrogen bonds, stabilizing monoclinic lattices (space group P2₁/n) .
Physicochemical Properties
- Lipophilicity : Diethoxymethyl’s logP is estimated to be lower than phenyl (logP ~2.5 vs. ~3.0) but higher than pyridin-3-yl (logP ~1.8).
- Thermal Stability : Copper(II) complexes of pyridin-3-yl derivatives decompose at 220–250°C, suggesting moderate stability . Diethoxymethyl’s ether bonds may lower thermal stability compared to aryl groups.
Biological Activity
6-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by its unique chemical structure, which includes a bromine atom and diethoxymethyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
- Molecular Formula : C11H14BrN3O2
- Molecular Weight : 300.15 g/mol
- CAS Number : 1556612-40-8
- Chemical Structure :
Chemical Structure
Biological Activity Overview
Research on the biological activity of 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine has indicated several potential therapeutic applications. The compound's activity can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazo[4,5-b]pyridine exhibit antimicrobial properties. The presence of the bromine atom may enhance these effects through mechanisms that disrupt microbial cell walls or interfere with metabolic pathways.
- Anticancer Potential : Some studies have indicated that imidazole derivatives can inhibit cancer cell proliferation. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for therapeutic interventions in various diseases. For instance, it may target kinases or other enzymes involved in signal transduction pathways.
Case Study 1: Antimicrobial Evaluation
A study evaluating various imidazole derivatives, including 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine, found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating efficacy comparable to established antibiotics.
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| 6-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine | 32 | Moderate |
| Control Antibiotic | 16 | High |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine exhibited cytotoxic effects. The compound induced apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis Induction |
| HeLa (Cervical Cancer) | 15 | Cell Cycle Arrest |
Mechanistic Insights
The biological activity of 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine is believed to stem from its ability to interact with various biological targets:
- DNA Interaction : The imidazole ring may intercalate into DNA strands, leading to disruption of replication and transcription processes.
- Protein Kinase Inhibition : The compound may act as a competitive inhibitor for ATP binding sites in kinases, affecting downstream signaling pathways crucial for cell survival and proliferation.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC to avoid over-alkylation.
- Optimize solvent polarity to prevent byproducts during crystallization .
Advanced: How can conflicting crystallographic data on dihedral angles in imidazo[4,5-b]pyridine derivatives be resolved?
Answer:
Conflicts often arise from substituent steric effects or hydrogen-bonding interactions. For example:
- In 3-allyl-6-bromo derivatives , the allyl group forms a dihedral angle of ~70.28° with the imidazo[4,5-b]pyridine core due to steric hindrance, while 6-bromo-3-methyl derivatives exhibit near-planar fused rings (deviation ≤0.017 Å) .
- Resolution Strategies :
Example : The slippage in π-π stacking (3.583 Å interplanar distance) in phenyl-substituted derivatives may reduce dihedral angle strain .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm substitution patterns (e.g., diethoxymethyl protons at δ 3.5–4.0 ppm, aromatic protons at δ 7.5–8.5 ppm) .
- X-ray Diffraction : Resolve Br positioning (C6 vs. C7) and hydrogen-bonding networks (e.g., N–H···O dimers with bond lengths ~2.8–3.0 Å) .
- IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹) .
Note : For ambiguous cases, use DFT calculations to validate experimental bond angles against theoretical models .
Advanced: How can reaction conditions be optimized to improve yield in diethoxymethyl functionalization?
Answer:
- Catalysis : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity in DMF .
- Microwave Assistance : Reduce reaction time from 24 hours to <1 hour while maintaining yields >80% via Pd/Cu co-catalysis (e.g., for C-2 alkenylation) .
- Solvent Screening : Test aprotic solvents (e.g., THF, acetonitrile) to minimize hydrolysis of diethoxymethyl groups .
Case Study : Allylation of 6-bromo derivatives achieved 72% yield under reflux vs. 89% with microwave irradiation .
Basic: What biological activities are associated with the imidazo[4,5-b]pyridine scaffold?
Answer:
- Kinase Inhibition : Derivatives show nM-level activity against Aurora A and FLT3 kinases (IC₅₀ <10 nM), relevant in acute myeloid leukemia .
- Receptor Modulation : 3H-imidazo[4,5-b]pyridines act as 5-HT₆ receptor inverse agonists (Ki = 6 nM) with blood-brain barrier permeability for CNS applications .
- Antimicrobial/Anticancer : Bromine substitution enhances halogen bonding with target proteins (e.g., PAF receptors) .
Advanced: How to design analogues for improved metabolic stability and target selectivity?
Answer:
- Substituent Engineering :
- Prodrug Strategies : Mask polar groups (e.g., –OH) with acetyl or propionyl esters to improve oral bioavailability .
Validation : Use in vitro CYP450 assays (e.g., CYP3A4/2D6 inhibition screening) and P-glycoprotein binding studies .
Basic: What are common pitfalls in interpreting hydrogen-bonding networks in crystallographic studies?
Answer:
- False Positives : Overinterpretation of weak interactions (e.g., C–H···O bonds with distances >3.2 Å). Validate using Hirshfeld surface analysis .
- Disorder Effects : Dynamic disorder in allyl/ethoxy groups may distort hydrogen-bond metrics. Refine using TwinRotMat in SHELXL .
Example : Inversion-related N–H···O dimers in 6-bromo-3-methyl derivatives form pseudo-symmetry, requiring careful assignment of occupancy factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
